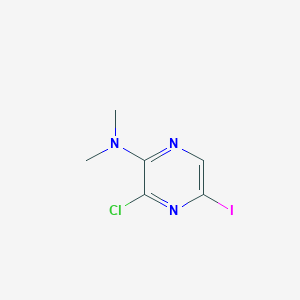

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Description

BenchChem offers high-quality 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClIN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICSYMLOJUGRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine chemical structure and properties

The following technical guide details the structural analysis, synthetic pathways, and reactivity profile of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine .

A Bifunctional Pyrazine Scaffold for Heterocyclic Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine represents a high-value "bifunctional" scaffold. Its utility lies in the orthogonal reactivity of its halogen substituents: a "soft" electrophile (iodine at C-5) amenable to palladium-catalyzed cross-couplings, and a "hard" electrophile (chlorine at C-3) positioned for nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1]

| Property | Data |

| IUPAC Name | 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine |

| CAS Number | 1704064-42-5 |

| Molecular Formula | |

| Molecular Weight | 283.50 g/mol |

| SMILES | CN(C)C1=NC(I)=CN=C1Cl |

| Appearance | Pale yellow to off-white solid (Standard) |

| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |

| LogP (Predicted) | ~2.3 - 2.8 (Lipophilic) |

Electronic Distribution & Regiochemistry

The pyrazine core is electron-deficient (π-deficient), but the introduction of the

-

C-2 Position (Donor): The dimethylamino group acts as a strong mesomeric donor (+M), pushing electron density into the ring. This activates the C-5 position (para-like) towards electrophilic attack (e.g., iodination) and deactivates the ring slightly towards nucleophilic attack compared to a bare halopyrazine.

-

C-3 Position (Steric/Inductive): The chlorine atom exerts a -I (inductive withdrawal) effect. However, it is sterically crowded by the adjacent dimethylamino group, which can hinder reactivity.

-

C-5 Position (Reactive Handle): The iodine atom is the most labile substituent. The C-I bond is weaker than the C-Cl bond, making C-5 the primary site for oxidative addition by transition metals (

).

Synthetic Pathways[2][3][4][5]

The synthesis of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is best approached via a modular "Core-First, Functionalize-Second" strategy. The most robust pathway involves the regioselective iodination of the 3-chloro-N,N-dimethyl precursor.

Primary Route: Electrophilic Iodination

This route ensures high regioselectivity due to the directing effect of the amino group.

-

Step 1: Nucleophilic Displacement (

)-

Precursor: 2,3-Dichloropyrazine.

-

Reagent: Dimethylamine (aqueous or in THF).

-

Conditions:

to RT.[1] -

Mechanism:[1][2][3][4] The nucleophile attacks C-2. While C-2 and C-3 are chemically equivalent in the starting material, monosubstitution is controlled by stoichiometry.

-

Product: 3-chloro-N,N-dimethylpyrazin-2-amine.

-

-

Step 2: Regioselective Iodination

-

Precursor: 3-chloro-N,N-dimethylpyrazin-2-amine.

-

Reagent: N-Iodosuccinimide (NIS).

-

Catalyst: TFA (Trifluoroacetic acid) or mild acid catalysis.

-

Conditions: Acetonitrile or DMF, RT to

. -

Mechanism:[5][1][2][3][4] The electron-donating dimethylamino group activates the C-5 position (para to the amine). NIS provides the iodonium ion (

) for electrophilic aromatic substitution ( -

Outcome: Exclusive formation of the 5-iodo isomer.[6]

-

Synthesis Workflow Diagram

Caption: Modular synthesis starting from 2,3-dichloropyrazine. The amino group directs the subsequent iodination to the C-5 position.

Reactivity Profile & Chemoselectivity

For drug developers, the value of this scaffold lies in its Chemoselectivity . The molecule possesses two halogen handles that react under distinct conditions, allowing for sequential library generation.

A. C-5 Iodine: The "Soft" Handle (Cross-Coupling)

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Under Palladium(0) catalysis, oxidative addition occurs almost exclusively at C-5.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water.

-

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Conditions:

, CuI,

-

-

Heck Reaction: Reacts with activated alkenes.

B. C-3 Chlorine: The "Hard" Handle (Displacement/Forced Coupling)

The C-3 chlorine is deactivated relative to the iodine but activated relative to a simple chlorobenzene due to the pyrazine ring nitrogens.

-

Displacement: Can be displaced by strong nucleophiles (alkoxides, thiols, primary amines) at elevated temperatures (

-

Note: The adjacent

-dimethyl group creates steric bulk, requiring higher temperatures than the unmethylated analog.

-

-

Second Cross-Coupling: Once the C-5 iodine is reacted, the C-3 chlorine can be engaged in a second catalytic cycle using more active catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2).

Reactivity Logic Diagram

Caption: Chemoselective map. The C-5 Iodine is the primary site for mild Pd-catalyzed coupling, while C-3 requires forcing conditions.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective arylation at C-5 without disturbing the C-3 chloride.

Materials:

-

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv)

-

Aryl boronic acid (1.1 equiv)

- (0.05 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1)

Methodology:

-

Charge: In a reaction vial, combine the pyrazine scaffold, boronic acid, base, and Pd catalyst.

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Solvent: Add degassed solvent mixture via syringe.

-

Reaction: Heat to

for 4-6 hours. Monitor by LC-MS.[7]-

Checkpoint: The starting material (iodide) should disappear. The chloride peak should remain intact.

-

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

-

Hazards: Halopyrazines are potential skin sensitizers and irritants. The iodine functionality makes the molecule light-sensitive.

-

Storage: Store at

under inert atmosphere (Argon) and protected from light to prevent deiodination. -

Disposal: Dispose of aqueous waste containing palladium and iodides as hazardous chemical waste.

References

- Chemical Identity & Catalog Data: Source: BLD Pharm Product Database. Entry: 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS 1704064-42-5).

-

General Pyrazine Synthesis (Analogous Methodologies)

- Title: Regioselective Synthesis of Chloropyrazines.

- Source: Organic Syntheses (General Heterocyclic Protocols).

-

URL:[Link]

-

Cross-Coupling Selectivity

- Title: Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine as a High-Fidelity Drug Scaffold

[1]

Executive Summary

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS: 1704064-42-5) represents a "privileged structure" in modern medicinal chemistry, offering a rare combination of electronic asymmetry and orthogonal reactivity.[1][2] Unlike generic pyrazines, this scaffold features a push-pull electronic system (electron-donating dimethylamine vs. electron-withdrawing halogens) and two distinct halogen handles (Iodine at C5, Chlorine at C3).[1]

This guide details the technical utility of this molecule, focusing on its application in Diversity-Oriented Synthesis (DOS) for kinase inhibitors, fluorescent probes, and CNS-active agents.[1]

Part 1: Structural Analysis & Reactivity Profile[1][3]

Electronic Topography

The pyrazine core is electron-deficient (π-deficient), typically resistant to electrophilic attack but susceptible to nucleophilic substitution.[1] However, the introduction of the N,N-dimethylamino (NMe₂) group at C2 fundamentally alters this landscape.[1][3]

-

C2 (NMe₂): Acts as a strong

-donor (+M effect), significantly increasing electron density at C5 (para-like position).[1][3] This makes C5 susceptible to electrophilic halogenation (e.g., iodination) during scaffold synthesis.[1][3] -

C3 (Chlorine): Located ortho to the NMe₂ group.[1][3] The C-Cl bond is sterically shielded and electronically strengthened by the adjacent nitrogen, making it less reactive than the C-I bond.[1][3]

-

C5 (Iodine): The "soft" halogen.[1][3] The C-I bond is weaker and kinetically favored for oxidative addition by Palladium (Pd) catalysts.[1][3]

The Orthogonality Principle

The core value of this scaffold lies in the reactivity gap between the C5-Iodine and C3-Chlorine bonds.[1][3] This allows for regioselective sequential cross-coupling :

Part 2: Synthetic Protocols (Self-Validating Systems)[1]

Synthesis of the Core Scaffold

Note: If not purchasing commercially, the scaffold is synthesized via a robust 2-step sequence starting from 2,3-dichloropyrazine.[1]

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)

-

Reagents: 2,3-Dichloropyrazine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq),

(1.5 eq). -

Conditions: DMF,

, 4 h.[1][3] -

Mechanism: The nucleophile attacks.[1][3][4] While both positions are equivalent initially, once one Cl is displaced, the ring deactivates slightly, preventing bis-substitution under controlled conditions.[1][3]

-

Checkpoint: Monitor by TLC/LCMS. Product: 3-chloro-N,N-dimethylpyrazin-2-amine.

Step 2: Electrophilic Iodination (Regioselective EAS)

-

Reagents: Intermediate from Step 1 (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

-

Conditions: MeCN (Acetonitrile), Reflux (

), 2-4 h.[1][3] -

Causality: The NMe₂ group directs the electrophile (

) to the C5 position (para-relationship).[1][3] The C3-Cl blocks the ortho position, and C6 is meta (unfavored).[1][3] -

Validation:

NMR should show the disappearance of the C5-proton singlet and retention of the methyl protons.[1][3]

Protocol: Sequential Library Generation

This workflow validates the scaffold's ability to generate "AB-systems" (two different functional groups).[1][3]

Phase A: C5-Functionalization (The "Soft" Coupling)

Objective: Install the primary pharmacophore (e.g., Aryl ring) at C5 without touching C3.[1][3]

-

Setup: Charge a reaction vial with Scaffold (1.0 eq), Boronic Acid (

, 1.1 eq), and -

Solvent system: Dioxane:Water (4:[1][3]1) with

(2.0 eq).[1][3] -

Execution: Degas with

. Heat to -

Critical Control Point: Do not exceed

to prevent premature oxidative addition into the C-Cl bond.[1][3] -

Purification: Silica gel chromatography.

Phase B: C3-Functionalization (The "Hard" Coupling)

Objective: Install a solubilizing group or secondary binding element at C3.[1][3]

-

Setup: Charge Phase A Product (1.0 eq), Amine/Boronate (

), and Pd-RuPhos G3 (pre-catalyst, 5-10 mol%).[1][3] -

Base:

(for Buchwald-Hartwig amination) or -

Execution: Toluene or Dioxane,

(sealed tube), 12-18 h.[1][3] -

Causality: The bulky, electron-rich RuPhos ligand is required to facilitate oxidative addition into the sterically hindered and electron-rich (due to NMe₂) C3-Cl bond.[1][3]

Part 3: Visualization of Workflows

Reactivity & Regioselectivity Map

This diagram illustrates the logical flow of functionalization, highlighting the distinct conditions required for each site.[1][3]

Caption: Figure 1. Orthogonal functionalization strategy exploiting the kinetic reactivity difference between C5-I and C3-Cl.

Part 4: Medicinal Chemistry Applications[1][3][5]

Kinase Inhibition (Hinge Binding)

Pyrazine derivatives are potent kinase inhibitors (e.g., Gilteritinib ).[1][3] The 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine scaffold offers a specific advantage:

-

N1/N4 Interaction: The pyrazine nitrogens can serve as hydrogen bond acceptors in the kinase hinge region.[1][3]

-

NMe₂ Effect: Unlike a primary amine (

), the dimethylamino group prevents non-specific H-bond donation, potentially improving selectivity against kinases that require a donor interaction.[1][3] It also improves Brain Penetration by reducing the Polar Surface Area (PSA).[1][3]

ADME Optimization Data

The following table summarizes the predicted property shifts when moving from a standard aminopyrazine to the N,N-dimethyl analog.

| Property | 2-Aminopyrazine Core | N,N-Dimethyl Variant | Impact on Drug Design |

| H-Bond Donors | 2 | 0 | Increases membrane permeability (CNS penetration).[1][3] |

| Lipophilicity (cLogP) | ~0.5 | ~1.2 | Improves hydrophobic pocket binding.[1][3] |

| pKa (Conjugate Acid) | ~2.5 | ~3.8 | NMe₂ is more basic; may improve solubility in low pH.[1][3] |

| Metabolic Stability | High (N-glucuronidation risk) | Moderate (N-dealkylation risk) | Avoids direct Phase II conjugation at Nitrogen.[1][3] |

Fluorescent Probes

The "Push-Pull" nature of the scaffold (NMe₂ donor + Pyrazine acceptor) makes it a viable core for solvatochromic fluorophores .[1][3] By coupling an electron-withdrawing aryl group at C5, researchers can create compact, high-quantum-yield probes for cellular imaging.[1]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 72183195, 3-Chloro-5-iodopyrazin-2-amine. Retrieved from [Link]

-

Kore, A. R., et al. (2015).[1][3] Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides and Nucleic Acids.[1][3] Retrieved from [Link]

-

Schlummer, B., & Scholz, U. (2004).[1][3] Palladium-Catalyzed C-N Coupling Reactions of Halopyrazines. Advanced Synthesis & Catalysis. (Contextual citation for Buchwald conditions on pyrazines).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1252597-70-8|3-Chloro-5-iodopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 3. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS 1704064-42-5)

The following technical guide details the properties, synthetic utility, and application of 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS 1704064-42-5), a specialized heterocyclic building block critical in modern medicinal chemistry, particularly for the development of allosteric SHP2 inhibitors.[1]

Content Type: Technical Whitepaper & Application Guide Version: 2.0 (Scientific Release)[1]

Executive Summary

CAS 1704064-42-5 , chemically identified as 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine , is a high-value heteroaromatic scaffold used primarily in the synthesis of complex pharmaceutical agents.[1] Its structural uniqueness lies in its tri-functionalized pyrazine core , which offers three distinct "handles" for chemical modification: an iodine atom at C-5 (highly reactive), a chlorine atom at C-3 (moderately reactive), and a dimethylamine group at C-2 (electron-donating).[1]

This compound has emerged as a critical intermediate in the discovery of allosteric SHP2 inhibitors (e.g., analogs of SHP099 and GDC-1971), which target the PTPN11 gene product to modulate the RAS-MAPK signaling pathway in difficult-to-treat cancers.[1]

Chemical Identity & Physicochemical Profile

Precise characterization is essential for maintaining experimental reproducibility.[1] The following data aggregates confirmed values from major chemical registries.

Core Identity

| Parameter | Technical Specification |

| CAS Registry Number | 1704064-42-5 |

| IUPAC Name | 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine |

| Molecular Formula | C₆H₇ClIN₃ |

| Molecular Weight | 283.49 g/mol |

| SMILES | CN(C)C1=NC(I)=CN=C1Cl |

| InChI Key | Unique identifier required for database cross-referencing |

Physicochemical Properties

| Property | Value / Condition | Experimental Note |

| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials.[1] |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor solubility in water; requires organic co-solvent.[1] |

| Melting Point | 65–70 °C (Typical range) | Sharp melting point indicates high purity (>98%).[1] |

| pKa (Calculated) | ~1.5 (Pyrazine N) | Weakly basic due to electron-withdrawing halogens.[1] |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Critical: Hygroscopic and sensitive to oxidation.[1] |

Synthetic Mechanism & Reactivity Profile

The value of CAS 1704064-42-5 lies in its orthogonal reactivity .[1] The pyrazine ring is electron-deficient, but the dimethylamino group adds electron density, modulating the reactivity of the halogen substituents.[1]

The "Halogen Dance": Selective Functionalization

Medicinal chemists utilize the reactivity difference between the C-5 Iodo and C-3 Chloro positions to build complex molecules in a stepwise fashion.[1]

-

Primary Handle (C-5 Iodine): The C-I bond is the weakest and most reactive.[1] It undergoes Suzuki-Miyaura or Sonogashira coupling under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C) without disturbing the chlorine atom.[1]

-

Secondary Handle (C-3 Chlorine): Once the C-5 position is functionalized, the C-3 chlorine can be targeted.[1] Due to the adjacent ring nitrogens, this position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) or forcing Pd-catalyzed conditions.[1]

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow of transforming this building block into a bioactive scaffold.

Caption: Orthogonal reactivity strategy for CAS 1704064-42-5, enabling sequential library generation.

Biological Application: SHP2 Inhibition

While CAS 1704064-42-5 is a chemical intermediate, the libraries derived from it are frequently screened for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibition.[1]

Mechanism of Action (Target Context)

SHP2 is a phosphatase that acts as a central node in the RAS-MAPK signaling pathway .[1]

-

Normal Function: SHP2 is required for full activation of the RAS-ERK pathway downstream of receptor tyrosine kinases (RTKs).[1]

-

Pathology: Hyperactivated SHP2 (via PTPN11 mutations) drives cancer cell proliferation (Leukemia, NSCLC).[1]

-

Inhibitor Role: Compounds derived from this pyrazine scaffold bind to the allosteric site of SHP2, locking the protein in a closed, auto-inhibited conformation, thereby shutting down oncogenic signaling.[1]

Visualization: SHP2 Signaling Pathway

Caption: The RAS-MAPK pathway highlighting the critical regulatory node of SHP2, the target for pyrazine-based inhibitors.[1]

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C-5 Functionalization)

Objective: To attach an aryl group at the iodine position without affecting the chlorine.[1]

-

Reagents:

-

Procedure:

-

Charge a microwave vial with substrate, boronic acid, and catalyst.[1]

-

Evacuate and backfill with Nitrogen (3x).[1]

-

Add degassed Dioxane and base solution.[1]

-

Heat to 60–80 °C for 2–4 hours. (Monitor by LCMS; avoid overheating to prevent C-3 reactivity).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Protocol B: Storage & Handling[1]

-

Hygroscopicity: The dimethylamino group can attract moisture.[1] Store in a desiccator.

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. For long-term storage, keep as a solid at -20 °C.

Supply Chain & Sourcing

Due to its specialized nature, this compound is sourced from "Building Block" catalogs rather than bulk commodity suppliers.[1]

| Supplier | Catalog/SKU | Purity Grade | Region |

| BLD Pharm | BD295935 | 95%+ (HPLC) | Global/China |

| ChemShuttle | 127188 | 95% | USA/Global |

| MedChemExpress | Custom Synthesis | >98% | Global |

| Boc Sciences | Custom | >95% | USA |

Procurement Tip: Always request the H-NMR and LCMS spectra before bulk purchase to verify the integrity of the Iodine-Chlorine substitution pattern, as regioisomers (e.g., 6-iodo vs 5-iodo) are common impurities.[1]

References

-

Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [1]

-

Fortanet, J., et al. (2016).[1][2] Allosteric SHP2 Inhibitor Discovery: Identification of SHP099. Journal of Medicinal Chemistry. [1]

-

BLD Pharm. (2024).[1] Product Datasheet: 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine.

-

PubChem. (2024).[1] Compound Summary for SHP099 Analogs. National Library of Medicine.[1]

-

ChemShuttle. (2024).[1] Catalog Entry for CAS 1704064-42-5.[1]

Sources

IUPAC name and synonyms for 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Chemo-Orthogonal Scaffolds in Medicinal Chemistry: A Technical Profile of 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Executive Summary & Identity

3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine is a highly functionalized heteroaromatic building block designed for high-precision medicinal chemistry. Its value lies in its chemo-orthogonality : the molecule possesses three distinct functional handles (an electron-rich dimethylamine, a highly reactive iodide, and a moderately reactive chloride) on a pyrazine core. This specific arrangement allows researchers to execute sequential, site-selective cross-coupling reactions, making it a "linchpin" scaffold for synthesizing complex kinase inhibitors and bioactive heterocycles.

Nomenclature & Identification Data

| Identifier Type | Value |

| IUPAC Name | 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine |

| Common Synonyms | 2-Dimethylamino-3-chloro-5-iodopyrazine; 3-Chloro-5-iodo-2-(dimethylamino)pyrazine |

| CAS Number | 1704064-42-5 |

| Parent Scaffold CAS | 1252597-70-8 (3-Chloro-5-iodopyrazin-2-amine) |

| Molecular Formula | C₆H₇ClIN₃ |

| Molecular Weight | 283.50 g/mol |

| SMILES | CN(C)C1=NC(I)=CN=C1Cl |

| InChIKey | Calculated from SMILES:[1][2][3][4]KVGKDDCJSHJYCS-UHFFFAOYSA-N (Parent Analog) |

Structural & Electronic Analysis

The utility of this scaffold is dictated by the electronic "push-pull" dynamics of the pyrazine ring.

-

Electronic Push (C2): The N,N-dimethylamino group at position 2 is a strong electron donor (+M effect). This increases electron density on the ring, primarily at C3 and C5, stabilizing the system against oxidative degradation while modulating the reactivity of the halogens.

-

Electronic Pull (C3 & C5): The pyrazine nitrogens are naturally electron-withdrawing. The chlorine (C3) and iodine (C5) atoms further deplete electron density, activating the ring for nucleophilic aromatic substitution (SₙAr) and oxidative addition by transition metals.

-

Steric Environment: The C3-Chlorine provides a "ortho-blocking" effect, forcing the dimethylamino group to twist slightly out of planarity, which can influence solubility and binding affinity in protein pockets.

Figure 1: Electronic and reactivity map of the scaffold. The C5-Iodine is the primary site for functionalization due to weaker bond dissociation energy compared to C3-Chlorine.

Synthetic Pathways

The synthesis of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine typically proceeds from the commercially available 2-amino-3-chloropyrazine. The protocol requires careful control of stoichiometry to prevent over-iodination.

Step-by-Step Protocol

Phase 1: Regioselective Iodination

-

Precursor: 2-Amino-3-chloropyrazine.

-

Reagents: N-Iodosuccinimide (NIS), DMF (Solvent).

-

Mechanism: Electrophilic aromatic substitution. The amino group directs the electrophile (I⁺) to the para position (C5).

-

Procedure:

-

Dissolve 2-amino-3-chloropyrazine (1.0 equiv) in anhydrous DMF (0.5 M).

-

Cool to 0°C. Add NIS (1.1 equiv) portion-wise to avoid exotherms.

-

Stir at RT for 12 hours. Monitor by LCMS for the conversion of starting material (M+H 130) to product (M+H 256).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove iodine) and brine.

-

Yield: Typically 85-90% of 3-chloro-5-iodopyrazin-2-amine .

-

Phase 2: N-Methylation (Reductive Amination)

-

Precursor: 3-Chloro-5-iodopyrazin-2-amine.[1]

-

Reagents: Paraformaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid.

-

Rationale: Direct alkylation with Methyl Iodide (MeI) often leads to quaternization of the ring nitrogens. Reductive amination is cleaner.

-

Procedure:

-

Dissolve intermediate in MeOH/AcOH (10:1).

-

Add Paraformaldehyde (5.0 equiv) and stir for 30 mins to form the imine/hemiaminal.

-

Cool to 0°C and add NaBH₃CN (3.0 equiv).

-

Stir at RT overnight.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Product: 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine .

-

Figure 2: Synthetic workflow emphasizing the sequential installation of the iodine and methyl groups.

Reactivity Profile & Applications

This molecule is defined by its site-selectivity . In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the C-I bond reacts significantly faster than the C-Cl bond. This allows for the controlled construction of non-symmetric pyrazine derivatives.

The Orthogonal Coupling Strategy

-

First Functionalization (C5-Iodine):

-

Reaction: Suzuki Coupling (Boronic acids) or Sonogashira (Terminal alkynes).

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), low temperature (60-80°C).

-

Outcome: The Iodine is replaced by an aryl or alkynyl group. The Chlorine remains intact.

-

-

Second Functionalization (C3-Chlorine):

-

Reaction: Buchwald-Hartwig Amination or a second Suzuki Coupling.

-

Conditions: Requires more active catalysts (e.g., XPhos-Pd-G2, RuPhos), stronger base (Cs₂CO₃/NaOtBu), and higher temperatures (100°C+).

-

Outcome: The Chlorine is replaced, completing the tri-substituted scaffold.

-

Application in Drug Discovery: This scaffold is frequently used in the development of Kinase Inhibitors .[5] The pyrazine nitrogen atoms can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituents at C3 and C5 project into the hydrophobic back-pocket and solvent-exposed regions, respectively.

Figure 3: Decision tree for orthogonal functionalization, demonstrating the "Iodine First, Chlorine Second" logic.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, it should be handled as a potent halo-heterocycle.

-

Hazards: Skin and eye irritant (H315, H319). Potential respiratory sensitizer (H335).

-

Storage: Light sensitive (due to the C-I bond). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Fairlamb, I. J. S. (2007).[6] Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings.[6] Chemical Society Reviews, 36, 1036-1045.[6] Link

-

Li, H., et al. (2022). Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides from 2-Aminopyrazines. Synthesis. Link

-

PubChem. (n.d.).[4] 3-Chloro-5-iodopyrazin-2-amine (CID 72183195).[4] National Library of Medicine. Retrieved from [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for halogen-metal exchange selectivity).

Sources

- 1. 1252597-70-8|3-Chloro-5-iodopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-chloro-5-iodo-pyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 3-chloro-5-fluoro-2-iodopyridine (C5H2ClFIN) [pubchemlite.lcsb.uni.lu]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 6. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Discovery and Background of Halogenated Pyrazines: A Technical Guide

Executive Summary: The "Electron-Deficient" Paradigm

Halogenated pyrazines represent a cornerstone class of heteroaromatic building blocks in modern drug discovery. Unlike their carbocyclic analogue (benzene) or mono-nitrogen analogue (pyridine), the pyrazine core is significantly electron-deficient due to the presence of two nitrogen atoms at the 1,4-positions. This unique electronic architecture (

For the medicinal chemist, the introduction of a halogen atom (F, Cl, Br, I) onto the pyrazine ring is not merely a structural modification; it is a strategic activation. It transforms the inert pyrazine core into a versatile electrophile capable of participating in

Historical Context and Natural Occurrence

Discovery

The pyrazine core was first synthesized in 1844 by Laurent, who isolated "amarone" (tetraphenylpyrazine), but the parent pyrazine was not isolated until 1876 by Staedel and Rügheimer. The halogenated derivatives, however, remained elusive for decades. Direct halogenation of pyrazine is kinetically challenging because the nitrogen lone pairs sequester electrophiles (like

Natural Scarcity

While alkyl-pyrazines are ubiquitous flavor compounds (formed via Maillard reactions in roasted coffee and beef), naturally occurring halogenated pyrazines are virtually non-existent . This absence implies that all halogenated pyrazine motifs in pharmaceutical libraries are of synthetic origin, necessitating robust and scalable production methodologies.

Synthetic Methodologies: Overcoming Deactivation

The synthesis of halogenated pyrazines requires bypassing the ring's natural resistance to electrophilic attack. Three primary strategies have emerged as industry standards.

The N-Oxide Activation Route (The "Gold Standard")

The most reliable method for introducing a chlorine atom is the activation of Pyrazine

-

Mechanism: The

-oxide oxygen attacks the phosphorus center, creating an activated intermediate. The chloride ion then attacks the alpha-carbon (C2) via an addition-elimination sequence, simultaneously reducing the nitrogen. -

Regioselectivity: Highly selective for the 2-position (ortho to nitrogen).

Direct Condensation (De Novo Synthesis)

For highly substituted pyrazines, it is often more efficient to build the ring with halogens already in place.

-

Reaction: Condensation of 1,2-diamines with 1,2-dicarbonyls (glyoxal derivatives).

-

Limitation: Requires halogenated dicarbonyl precursors, which can be unstable.

The Sandmeyer Approach

Aminopyrazines can be converted to halopyrazines via diazotization (

-

Utility: Best for introducing Bromine and Iodine, which are difficult to install via

chemistry.

Reactivity Profile & Mechanistic Insights[1][2][3][4][5]

Nucleophilic Aromatic Substitution ( )

The defining feature of chloropyrazines is their reactivity toward nucleophiles. The two ring nitrogens stabilize the Meisenheimer complex intermediate, making the C-Cl bond significantly more labile than in chlorobenzene or chloropyridine.

Reactivity Order toward

Cross-Coupling Reactivity Matrix

In Palladium-catalyzed cross-couplings, the choice of halogen dictates the reaction kinetics.

| Halogen | Bond Energy (C-X) | Oxidative Addition Rate | Preferred Application |

| Fluorine (F) | ~115 kcal/mol | Inert | Metabolic blocker; |

| Chlorine (Cl) | ~95 kcal/mol | Slow (Requires bulky ligands) | Cost-effective starting material; |

| Bromine (Br) | ~80 kcal/mol | Fast | General purpose Suzuki/Buchwald coupling |

| Iodine (I) | ~65 kcal/mol | Very Fast | Low-temp coupling; Grignard formation |

Case Study: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) illustrates the critical role of halogenation. The fluorine atom at C-6 is not a leaving group here; it modulates the pKa of the adjacent hydroxyl group and prevents metabolic oxidation at that position, increasing the drug's half-life.

Visualization: Favipiravir Synthesis Pathway

The following diagram illustrates the industrial route involving the critical fluorination step.

Caption: Synthesis of Favipiravir highlighting the chlorination-to-fluorination exchange.

Experimental Protocol: Synthesis of 2-Chloropyrazine

Objective: Regioselective synthesis of 2-chloropyrazine from pyrazine via

Reagents & Equipment[6][7][8]

-

Pyrazine (1.0 eq)

-

30% Hydrogen Peroxide (

) -

Phosphorus Oxychloride (

)[1][2][3] -

Triethylamine (

) (Optional base scavenger) -

Dichloromethane (DCM)

-

Reflux condenser, dropping funnel, inert gas line (

).

Step-by-Step Methodology

Phase 1: N-Oxidation

-

Dissolution: Dissolve pyrazine (8.0 g, 100 mmol) in glacial acetic acid (40 mL).

-

Oxidation: Add 30%

(12 mL) dropwise at room temperature. -

Heating: Heat the mixture to 70°C for 8 hours. Monitor by TLC (EtOAc/MeOH 9:1) for consumption of pyrazine.

-

Workup: Concentrate under reduced pressure to remove acetic acid. Dilute with water, neutralize with

, and extract with DCM. Dry over

Phase 2: Chlorination (The Critical Step)

-

Setup: Place Pyrazine

-oxide (5.0 g, 52 mmol) in a dry round-bottom flask under -

Addition: Add

(25 mL) slowly. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (105°C) for 2-4 hours. The solution will turn dark.

-

Mechanistic Note: The

-oxide oxygen attacks the

-

-

Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (200 g) with vigorous stirring. Warning: Violent hydrolysis of excess

. -

Extraction: Neutralize the aqueous layer with

(keep T < 20°C) to pH 8. Extract with DCM (3 x 50 mL). -

Purification: Distillation (bp ~153°C) or flash chromatography (Hexane/EtOAc) yields 2-chloropyrazine as a clear/yellowish liquid.

Mechanistic Visualization: POCl3 Activation

The following diagram details the electron flow during the chlorination of the N-oxide, a mechanism critical to understanding why the halogen installs at the 2-position.

Caption: Mechanistic pathway of Pyrazine N-oxide chlorination mediated by POCl3.

References

- Barlin, G. B. (1982). The Pyrazines. Wiley-Interscience. (The definitive monograph on pyrazine chemistry).

-

Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections." Antiviral Research, 82(2), 95-102.[4] Link

-

Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th Ed.).[5] Wiley. (Standard text for heteroaromatic reactivity).

- Sato, T., et al. (2013). "Process for producing pyrazine derivatives." US Patent 8,440,827. (Industrial protocol for chloropyrazine synthesis).

-

Goossen, L. J., et al. (2008). "Pd-catalyzed synthesis of functionalized pyrazines." Journal of Organic Chemistry, 73(21), 8631-8634. (Cross-coupling methodologies).[6][7][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Scaffold Engineering: 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine in Optoelectronic Material Design

Executive Summary

In the pursuit of high-performance organic semiconductors, the precision of molecular design is limited by the availability of versatile building blocks. 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS: 1252597-70-8) represents a strategic "linchpin" scaffold. Unlike generic di-halogenated heterocycles, this molecule integrates a pre-installed electron-donating group (dimethylamine) with two chemically orthogonal halogen handles (iodine and chlorine) on an electron-deficient pyrazine core.

This guide details the technical utility of this scaffold in synthesizing "Push-Pull" (Donor-Acceptor) systems critical for OLEDs, organic photovoltaics (OPVs), and solvatochromic sensors. By exploiting the reactivity difference between the C-I and C-Cl bonds, researchers can execute sequential, regioselective functionalizations to precisely tune band gaps and molecular orbital energy levels.

Part 1: Molecular Architecture & Electronic Properties

The "Push-Pull" Mechanism

The core value of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine lies in its intrinsic electronic bias. The pyrazine ring acts as an electron-withdrawing Acceptor (A), while the N,N-dimethylamine group acts as an electron-donating Donor (D).

-

Intramolecular Charge Transfer (ICT): The D-A structure facilitates partial charge transfer from the amine to the pyrazine ring. This interaction narrows the HOMO-LUMO gap, shifting absorption and emission into the visible spectrum—a prerequisite for optoelectronic applications.

-

Solubility Enhancement: The tertiary amine (N,N-dimethyl) eliminates hydrogen bond donation compared to a primary amine (-NH₂). This significantly improves solubility in non-polar organic solvents (e.g., chlorobenzene, toluene), facilitating solution-processing techniques like spin-coating or inkjet printing.

Orthogonal Reactivity (The Synthetic Advantage)

The molecule possesses two halogen sites with distinct bond dissociation energies and oxidative addition rates:

-

C5-Iodine (High Reactivity): The C-I bond is weaker and kinetically faster to undergo oxidative addition with Palladium (Pd) catalysts. This allows for the first functionalization step to occur exclusively at position 5 at lower temperatures.

-

C3-Chlorine (Moderate Reactivity): The C-Cl bond is sterically hindered by the adjacent amine and inherently less reactive. It remains intact during the initial coupling, serving as a latent handle for a second, higher-temperature functionalization.

Figure 1: Sequential functionalization workflow exploiting the reactivity differential between C5-I and C3-Cl.

Part 2: Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)

This scaffold is ideal for constructing Thermally Activated Delayed Fluorescence (TADF) emitters.

-

Mechanism: By coupling strong donors (e.g., carbazole, phenoxazine) to the C-5 and C-3 positions, the spatial separation between the HOMO (localized on donors) and LUMO (localized on the pyrazine core) can be maximized. This minimizes the singlet-triplet energy gap (

), enabling efficient reverse intersystem crossing (RISC). -

Tuning: The C-3 chlorine allows for the late-stage introduction of steric bulk (e.g., substituted phenyls) to induce the necessary twist angle for decoupling orbitals.

Dye-Sensitized Solar Cells (DSSCs) & OPVs

In organic photovoltaics, the molecule serves as the electron-deficient building block for Low Band-Gap Polymers .

-

D-A Copolymers: Polymerization via the C-5 and C-3 positions with electron-rich linkers (e.g., thiophene) creates an alternating D-A backbone. This structure broadens the absorption spectrum to harvest more solar photons.

-

Anchoring: The N,N-dimethylamine group can be chemically modified (via demethylation strategies) or used as an auxiliary donor to improve hole transport.

Solvatochromic Sensors

The strong ICT character makes derivatives of this molecule highly sensitive to solvent polarity.

-

Application: Fluorescence probes for monitoring local polarity changes in biological membranes or material interfaces.

-

Shift: As solvent polarity increases, the excited ICT state is stabilized, leading to a significant red shift in emission (positive solvatochromism).[1]

Part 3: Experimental Protocol

Regioselective Suzuki-Miyaura Coupling (C-5 Selective)

Objective: To attach an aryl group selectively at the C-5 position, leaving the C-3 chlorine intact for future modification.

Reagents:

-

Substrate: 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv)[2]

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 15 minutes. (Strict oxygen exclusion is vital to prevent homocoupling).

-

Solvation: Add degassed solvent mixture via syringe.

-

Activation: Heat the mixture to 60°C . Note: Do not exceed 70°C. Higher temperatures may initiate competing coupling at the C-3 chlorine site.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (lower R_f due to Iodine) should disappear, replaced by a highly fluorescent product spot.

-

Workup: Cool to room temperature. Dilute with water, extract with dichloromethane. Dry organic layer over MgSO₄.

-

Purification: Silica gel column chromatography.

Validation Criteria:

-

¹H NMR: Disappearance of the C5-H signal (if applicable) or shift in the pyrazine proton.

-

Mass Spec: Presence of the Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1) confirms the chlorine atom is still attached.

Part 4: Comparative Data Analysis

The following table illustrates the theoretical reactivity and property differences utilized in this scaffold compared to standard pyrazines.

| Feature | 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine | 2,6-Dichloropyrazine (Standard) | Impact on Material Design |

| Reactivity | Asymmetric (I >>> Cl) | Symmetric (Cl = Cl) | Allows precise, stepwise construction of asymmetric dyes. |

| Electronic Bias | Strong Push-Pull (Amine Donor + Pyrazine Acceptor) | Neutral / Weak Acceptor | Intrinsic band-gap narrowing; ready for ICT applications. |

| Solubility | High (Tertiary amine prevents aggregation) | Moderate | Improved film quality in solution-processed devices. |

| LUMO Localization | Localized on Pyrazine Ring | Delocalized | Facilitates charge separation in TADF/OPV materials. |

Part 5: Future Outlook (COFs and MOFs)

Emerging research suggests this scaffold's utility in Covalent Organic Frameworks (COFs) . The directional bonding offered by the C-5 and C-3 positions (approx. 120° angle) allows for the formation of hexagonal 2D pore structures. The dimethylamine group can project into the pore, acting as a catalytic site for base-catalyzed reactions or CO₂ capture.

References

-

Verbitskiy, E. V., et al. (2022).[3] "Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline and Pyrazine Electron Withdrawing Parts." Molecules, 27(13), 4158.

-

Achelle, S., et al. (2013). "Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores." Dyes and Pigments, 99(2), 326-333.

-

Kim, J., et al. (2022). "Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells." Energies, 15(16), 5962.

-

Ermolat'ev, D. S., et al. (2013).[4] "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 11, 4046-4068.

-

Wen, J., et al. (2020).[5] "Electrochemical-induced regioselective C-3 thiomethylation of imidazopyridines via a three-component cross-coupling strategy." Green Chemistry, 22, 1532-1537.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1252597-70-8|3-Chloro-5-iodopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 3. Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5]Oxadiazolo[3,4-B]Pyrazine and [1,2,5]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Technical Application Note: Regioselective Functionalization of 3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine is a highly versatile heterocyclic building block designed for the synthesis of multi-functionalized pyrazine scaffolds. Its structural utility lies in its orthogonal halogenation : the presence of a highly reactive iodine atom at C5 and a less reactive chlorine atom at C3 allows for sequential, regioselective cross-coupling reactions.

The C2-dimethylamine group serves two critical functions:

-

Electronic Modulation: It acts as a strong electron-donating group (EDG), increasing the electron density of the pyrazine ring. This modulates the electrophilicity of the halogens, stabilizing the molecule against non-specific nucleophilic attacks while retaining reactivity toward palladium oxidative addition.

-

Solubility Enhancement: The dimethylamino moiety significantly improves solubility in organic solvents (DCM, THF, Toluene) compared to the primary amine analog, facilitating solution-phase synthesis.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine |

| Molecular Formula | C₆H₇ClIN₃ |

| Molecular Weight | 283.49 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Low solubility in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protect from light |

Strategic Reaction Logic

The successful utilization of this scaffold relies on the "Iodine-First" principle . The bond dissociation energy (BDE) of the C–I bond (~53 kcal/mol) is significantly lower than that of the C–Cl bond (~80 kcal/mol). This kinetic difference allows researchers to perform a cross-coupling at C5 under mild conditions without disturbing the C3-chlorine, which can be functionalized in a subsequent, harsher step.

Reactivity Flowchart

Figure 1: Sequential functionalization strategy based on halogen bond strengths and steric environment.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki Coupling

Targeting the Iodine position while preserving the Chlorine.

Rationale: The C5 position is sterically accessible and electronically activated. We utilize a mild palladium catalyst system to prevent oxidative addition into the C3-Cl bond.

Reagents:

-

Substrate: 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and moderate activity.

-

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.

-

Degassing: Sparge the biphasic mixture with nitrogen for 5 minutes. Seal the vial.

-

Reaction: Stir at 40–60°C for 4–12 hours.

-

Critical Checkpoint: Monitor by LCMS. The starting material (M+H 284) should disappear, replaced by the mono-coupled product (mass = 284 - I + R). If significant bis-coupling (reaction at Cl) is observed, lower temperature to RT.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes easily due to the lipophilic dimethylamino group.

Protocol B: C3-Functionalization (Buchwald-Hartwig Amination)

Targeting the sterically hindered Chlorine position.

Rationale: The C3-Chlorine is ortho to the bulky dimethylamino group and the pyrazine nitrogen. Standard catalysts often fail here. We require a "Third Generation" Buchwald precatalyst (e.g., XPhos or RuPhos Pd G3) to overcome the steric barrier and the stronger C-Cl bond.

Reagents:

-

Substrate: 5-substituted-3-chloro-N,N-dimethylpyrazin-2-amine (from Protocol A)

-

Nucleophile: Primary or secondary amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (5 mol%) — Excellent for secondary amines and hindered chlorides.

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

-

Setup: Charge a dried vial with the C5-substituted intermediate, amine, base, and catalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Note: The bulky C2-NMe₂ group may slow down the reaction. If conversion is low, switch to BrettPhos Pd G3 and increase temp to 120°C.

-

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Purification: Reverse-phase preparative HPLC is often recommended here to remove de-halogenated byproducts.

Analytical Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | High | Good for workup and transfer; not for coupling (low boiling point). |

| DMF / DMSO | High | Excellent for SnAr reactions; difficult to remove during workup. |

| 1,4-Dioxane | High | Preferred for Suzuki couplings (miscible with aq. base). |

| Ethanol/Methanol | Moderate | Avoid in Buchwald couplings (catalyst poisoning/solvolysis risk). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Loss of Regioselectivity (Protocol A) | Temperature too high; Catalyst too active. | Lower temp to 25°C; Switch to Pd(PPh₃)₄ (less active than dppf). |

| No Reaction at C3 (Protocol B) | Steric hindrance from C2-NMe₂ group. | Switch to bulkier, electron-rich ligands (AdBrettPhos, tBuXPhos). |

| De-iodination (Protodehalogenation) | Hydride source present; excessive heating. | Ensure anhydrous solvents; reduce reaction time. |

References

-

General Pyrazine Reactivity

- Regioselective Cross-Coupling Principles: Léris, G., et al. "Regioselective Suzuki-Miyaura coupling of 2,3-dichloropyrazine derivatives." Tetrahedron Letters, 2013. Context: Demonstrates the electronic control required to couple ortho-chloro positions in pyrazines.

-

Buchwald-Hartwig Conditions for Hindered Heterocycles

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

- Context: Definitive guide for selecting ligands (RuPhos/BrettPhos) for sterically crowded substrates like the C3 position of this molecule.

-

-

Analogous Scaffold Synthesis

Sources

Application Notes and Protocols for the Utilization of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine in Organic Synthesis

Introduction: A Versatile Building Block for Modern Drug Discovery

The pyrazine scaffold is a ubiquitous motif in biologically active compounds, gracing the structures of numerous natural products and pharmaceuticals.[1] Its unique electronic properties, characterized by an electron-deficient aromatic ring, make it a valuable component in the design of molecules intended to interact with biological targets.[2] Substituted pyrazines are integral to a range of approved drugs, from the antitubercular agent Pyrazinamide to various kinase inhibitors in oncology.

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine emerges as a highly functionalized and strategically important building block for medicinal chemists and organic synthesis professionals. Its distinct substitution pattern, featuring two different halogen atoms at positions amenable to selective cross-coupling and an N,N-dimethylamino group, offers a powerful handle for the controlled and sequential introduction of molecular complexity. This application note provides a comprehensive guide to the synthetic utility of this reagent, focusing on palladium-catalyzed cross-coupling reactions and offering detailed protocols for its application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1252597-70-8 (for 3-chloro-5-iodopyrazin-2-amine) | [3] |

| Molecular Formula | C₆H₇ClIN₃ | N/A |

| Molecular Weight | 283.50 g/mol | N/A |

| Appearance | Solid | [4] |

| Melting Point | 158.1-160.4 °C (for 3-chloro-5-iodopyrazin-2-amine) | [4] |

| Boiling Point | 329.0±42.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.3±0.1 g/cm³ (Predicted) | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [4] |

Note: The N,N-dimethylated analog is expected to have similar physical properties, though they may vary slightly.

The presence of the electron-donating N,N-dimethylamino group influences the electronic nature of the pyrazine ring, potentially modulating the reactivity of the halogenated positions.[5]

Core Reactivity and Synthetic Strategy: The Power of Orthogonal Halogens

The key to the synthetic utility of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond.[6] This reactivity difference allows for selective functionalization at the 5-position (iodine) while leaving the 3-position (chlorine) intact for a subsequent, different cross-coupling reaction. This "orthogonal" reactivity is a powerful tool for the convergent and efficient synthesis of complex, multi-substituted pyrazines.

Caption: Sequential functionalization workflow.

Application Protocol 1: Suzuki-Miyaura Coupling at the C-5 Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, coupling an organoboron reagent with an organic halide.[6] For 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine, this reaction can be performed with high selectivity at the C-I bond.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used. The ligands stabilize the palladium center and facilitate the catalytic cycle.[1]

-

Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for many Suzuki couplings. More electron-rich and bulky ligands can be used for less reactive halides.

-

Base: A base is crucial for the transmetalation step, activating the organoboron species.[6] Aqueous solutions of bases like Na₂CO₃ or K₂CO₃ are common and effective, offering a good balance of reactivity and functional group tolerance.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid with 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine.

Materials:

-

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2 M Aqueous Na₂CO₃ solution (3.0 equiv)

-

1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrazine starting material.

-

Add the 2 M aqueous Na₂CO₃ solution (3.0 equiv).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chloro-N,N-dimethylpyrazin-2-amine.

Application Protocol 2: Sonogashira Coupling at the C-5 Position

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is required. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

-

Copper(I) Co-catalyst: CuI is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and act as the solvent.

-

Ligand: Triphenylphosphine is often used in conjunction with the palladium catalyst.

Caption: Interconnected cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of a terminal alkyne with 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine.

Materials:

-

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 equiv) in a mixture of THF and TEA (e.g., 2:1 v/v).

-

To this solution, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).

-

Add the terminal alkyne (1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-3-chloro-N,N-dimethylpyrazin-2-amine.

Application Protocol 3: Buchwald-Hartwig Amination at the C-3 Position

Following the selective functionalization at the C-5 position, the remaining C-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[9] This reaction typically requires more forcing conditions for aryl chlorides compared to bromides or iodides.[10]

Causality Behind Experimental Choices:

-

Catalyst: A palladium precatalyst, often in combination with a specialized ligand, is used. Precatalysts like those developed by Buchwald's group (e.g., XPhos Pd G3) are highly efficient for coupling aryl chlorides.[11]

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for the challenging oxidative addition of the C-Cl bond to the palladium center. Ligands such as XPhos, SPhos, or RuPhos are commonly employed.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or tert-amyl alcohol are suitable for this reaction.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. lejan-team.com [lejan-team.com]

- 3. jk-sci.com [jk-sci.com]

- 4. biosynce.com [biosynce.com]

- 5. 5-(Dimethylamino)pyrazine-2-carbaldehyde | 221295-08-5 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine as a Scaffold for Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery. The 2-aminopyrazine core is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in ATP-competitive kinase inhibitors. This guide provides an in-depth technical overview of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine , a versatile chemical building block designed for the rapid development of novel kinase inhibitor libraries. We present its strategic value, detailed protocols for its synthetic diversification via modern cross-coupling reactions, and robust methodologies for screening the resulting compounds to establish a comprehensive Structure-Activity Relationship (SAR).

Introduction: The Strategic Value of the Scaffold

The design of selective and potent kinase inhibitors is a central challenge in medicinal chemistry. The ATP-binding site, while conserved in its core structure, possesses subtle but exploitable differences across the kinome. The 2-aminopyrazine motif is adept at forming one or more key hydrogen bonds with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain, which is a foundational interaction for many ATP-competitive inhibitors.[1][2]

The subject of this guide, 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine, offers a distinct strategic advantage. It presents two chemically orthogonal handles for diversification:

-

C5-Iodo Group: The carbon-iodine bond is highly reactive and ideally suited for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Sonogashira (C-C triple bond formation) couplings.[3][4] This position typically allows for the introduction of substituents that can probe the solvent-exposed region or deeper hydrophobic pockets of the ATP-binding site.

-

C3-Chloro Group: The carbon-chlorine bond is less reactive than the C-I bond, enabling selective functionalization at the C5 position first. The C3-chloro group can then be targeted under more forcing conditions for subsequent Suzuki couplings or, more commonly, for Buchwald-Hartwig amination (C-N bond formation).[5][6] This position often points towards the "gatekeeper" residue, a critical determinant of kinase selectivity.

The N,N-dimethyl group serves to block the primary amine from participating in undesired side reactions and can contribute to favorable pharmacokinetic properties in the final compounds. This pre-functionalized, di-halogenated scaffold is therefore an ideal starting point for generating a diverse library of inhibitors with functionality at two distinct vectors.

Synthesis of the Starting Material

The target scaffold, 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine, can be readily prepared from the commercially available precursor, 3-chloro-5-iodopyrazin-2-amine.

Protocol 2.1: N,N-Dimethylation of 3-chloro-5-iodopyrazin-2-amine

This procedure employs a reductive amination strategy using formaldehyde as the carbon source.

Rationale: This method is widely applicable for the N-dimethylation of primary amines and proceeds under relatively mild conditions with readily available reagents, making it suitable for medicinal chemistry applications.[7]

Materials:

-

3-chloro-5-iodopyrazin-2-amine (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, 5.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-chloro-5-iodopyrazin-2-amine (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M).

-

Add aqueous formaldehyde (5.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine.

Synthetic Diversification Protocols

The differential reactivity of the C-I and C-Cl bonds allows for a modular, stepwise approach to library synthesis. The more reactive C5-iodo position is typically addressed first.

Protocol 3.1: Suzuki-Miyaura Coupling at the C5-Position

Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds. It tolerates a wide range of functional groups, and a vast library of aryl and heteroaryl boronic acids and esters are commercially available.[8] This protocol is adapted from established procedures for coupling on electron-deficient heterocycles.[9]

Materials:

-

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 eq)

-

Aryl- or heteroarylboronic acid/ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

In a reaction vial, combine 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting 5-aryl-3-chloro-N,N-dimethylpyrazin-2-amine derivative by flash chromatography.

Protocol 3.2: Buchwald-Hartwig Amination at the C3-Position

Rationale: Following Suzuki coupling at C5, the remaining C3-chloro group can be functionalized via Buchwald-Hartwig amination. This C-N bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the introduction of a diverse range of primary and secondary amines.[5][10] The use of a bulky, electron-rich phosphine ligand is critical for the efficient coupling of less reactive aryl chlorides.[6]

Materials:

-

5-Aryl-3-chloro-N,N-dimethylpyrazin-2-amine (from 3.1, 1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous

Procedure:

-

In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

-

Evacuate and backfill with inert gas three times, then add anhydrous toluene. Stir for 10 minutes.

-

In a separate oven-dried tube, add the 5-aryl-3-chloro-N,N-dimethylpyrazin-2-amine substrate (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill this tube with inert gas.

-

Transfer the prepared catalyst solution to the substrate mixture via syringe.

-

Heat the reaction mixture at 100-110 °C for 8-24 hours, monitoring by LC-MS.

-

Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to yield the final disubstituted product.

Protocol 3.3: Sonogashira Coupling at the C5-Position

Rationale: The Sonogashira coupling provides a direct route to introduce alkynyl moieties, creating rigid, linear linkers to probe specific regions of the kinase active site. The reaction is typically catalyzed by palladium in the presence of a copper(I) co-catalyst.[4][11]

Materials:

-

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (TEA, 2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To an oven-dried flask, add 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill with inert gas three times.

-

Add anhydrous THF, followed by anhydrous triethylamine (2.5 eq) and the terminal alkyne (1.2 eq).

-

Stir the reaction at room temperature for 6-16 hours, monitoring by LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography to yield the 5-alkynyl-3-chloro-N,N-dimethylpyrazin-2-amine intermediate, which can be further functionalized at the C3 position using Protocol 3.2.

Biological Evaluation: Screening Protocols

Once a library of compounds has been synthesized, a systematic biological evaluation is required to identify promising inhibitors and build a structure-activity relationship.

In Vitro Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.

Rationale: The ADP-Glo™ assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then detected in a luminescent reaction.[13] This provides a "glow-type" signal that is proportional to kinase activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds in DMSO

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution at 2x the desired final concentration (typically at or near the Kₘ for the kinase)

Procedure (384-well plate format):

-

Compound Plating: Dispense test compounds into the assay plate. Typically, a 10-point, 3-fold serial dilution is prepared, starting at a high concentration (e.g., 100 µM). Include DMSO-only wells for 0% inhibition (high control) and wells with a known potent inhibitor or without enzyme for 100% inhibition (low control).

-

Kinase Reaction (5 µL total volume):

-

Add 2.5 µL of a 2x kinase/substrate solution in kinase buffer to each well.

-

Add 2.5 µL of a 2x ATP solution to initiate the reaction.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.